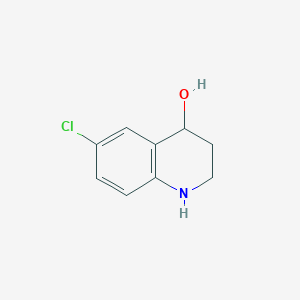

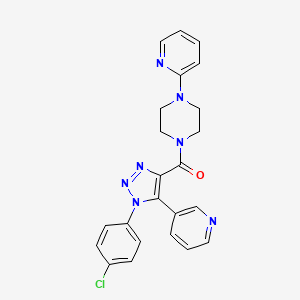

![molecular formula C14H19F2NO3 B2695991 Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate CAS No. 1465348-89-3](/img/structure/B2695991.png)

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate” is a chemical compound . It is related to other compounds such as “tert-Butyl (1-hydroxypropan-2-yl)carbamate” and "tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds involves reactions with amines, carbon dioxide, and halides . A specific procedure for a related compound involves the reaction of 3-bromo-2,6-difluorobenzoic acid with toluene, t-BuOH, DIEA, and DPPA.Chemical Reactions Analysis

This compound, like other carbamates, can undergo various chemical reactions. For instance, carbamates can be formed by amination or rearrangement . They can also undergo reactions such as the Hofmann rearrangement .Scientific Research Applications

Chemical Synthesis and Organic Reactions

Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate and its derivatives play a significant role in the realm of organic synthesis, serving as precursors or intermediates for various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been showcased for their utility in the synthesis of N-(Boc)-protected nitrones, demonstrating their versatility as building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005). Additionally, the study on the synthesis and reactions of silyl carbamates illustrates the chemoselective transformation of amino protecting groups, highlighting the substance's adaptability in synthesizing N-ester type compounds from N-t-Boc compounds (Sakaitani & Ohfune, 1990).

Photocatalysis and Medicinal Chemistry

The exploration of this compound derivatives extends into photocatalysis and medicinal chemistry. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound structurally related to the subject molecule, established a new pathway for assembling 3-aminochromones, which are valuable in constructing diverse amino pyrimidines (Wang et al., 2022). This innovative approach signifies the compound's potential in facilitating complex organic transformations and synthesizing biologically active molecules.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the applications of this compound derivatives are also noteworthy. A study on the manipulation of free volume in polymers through a solid-state protection/deprotection strategy involving tert-butoxycarbonyl (t-BOC) groups, which are related to the compound , demonstrates the potential for altering the gas transport properties of polymers (Lin et al., 2020). This highlights the relevance of such compounds in developing advanced materials with tailored properties.

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO3/c1-8(17-13(19)20-14(2,3)4)12(18)11-9(15)6-5-7-10(11)16/h5-8,12,18H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXOUAFNAZOJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=C1F)F)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

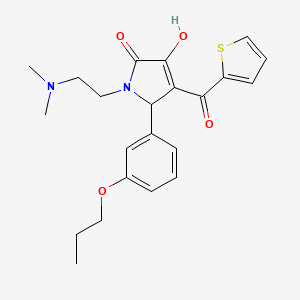

![4-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2695908.png)

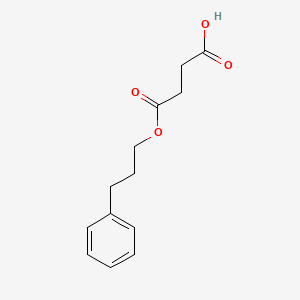

![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2695912.png)

![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2695917.png)

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

![3-oxo-N-[(oxolan-2-yl)methyl]-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2695927.png)